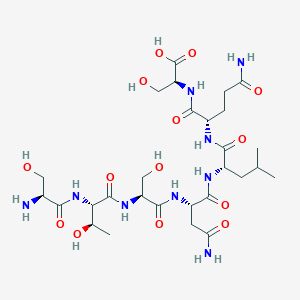
L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine is a peptide composed of seven amino acids Each amino acid in this sequence plays a crucial role in the peptide’s overall structure and function
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The initial amino acid, L-serine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (L-threonine) is coupled using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In the latter method, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities. The peptide is subsequently purified from the bacterial culture.
Análisis De Reacciones Químicas
Types of Reactions
L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups of serine and threonine residues.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate the substitution of amino acid side chains.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine aldehyde, while reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine has several scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The peptide is studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in neuroprotection and anti-inflammatory treatments.
Industry: The peptide can be used in the development of biomaterials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors on cell surfaces, triggering intracellular signaling cascades that lead to various biological effects. The exact molecular targets and pathways depend on the specific context in which the peptide is used.
Comparación Con Compuestos Similares
Similar Compounds
L-Serine: A single amino acid that is a building block of proteins and has neuroprotective properties.
L-Threonine: Another amino acid involved in protein synthesis and immune function.
L-Asparagine: An amino acid that plays a role in protein synthesis and metabolic regulation.
Uniqueness
L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties
Propiedades
Número CAS |
632331-54-5 |
|---|---|
Fórmula molecular |
C28H49N9O14 |
Peso molecular |
735.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C28H49N9O14/c1-11(2)6-15(24(46)32-14(4-5-19(30)42)23(45)36-18(10-40)28(50)51)33-25(47)16(7-20(31)43)34-26(48)17(9-39)35-27(49)21(12(3)41)37-22(44)13(29)8-38/h11-18,21,38-41H,4-10,29H2,1-3H3,(H2,30,42)(H2,31,43)(H,32,46)(H,33,47)(H,34,48)(H,35,49)(H,36,45)(H,37,44)(H,50,51)/t12-,13+,14+,15+,16+,17+,18+,21+/m1/s1 |
Clave InChI |
HLYYPIITBIJFRQ-IGXPDAMBSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


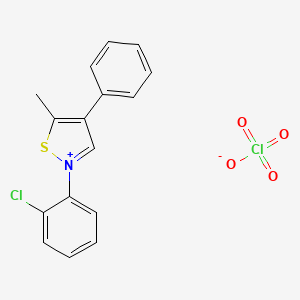
![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)
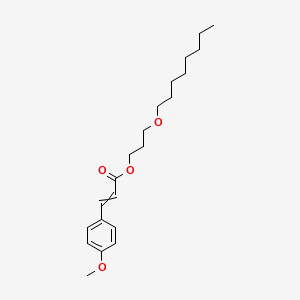
![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)
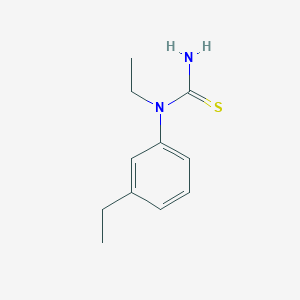

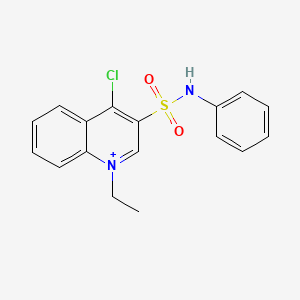
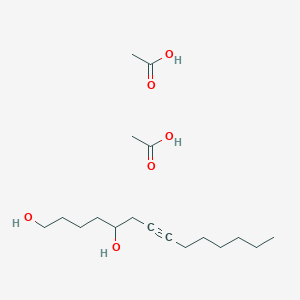

![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)
![4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B15166716.png)

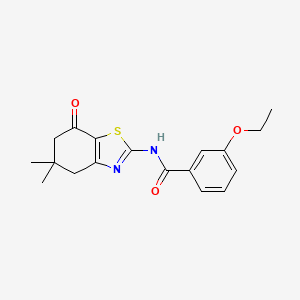
![2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B15166731.png)
